![molecular formula C12H14INO4S B2687150 5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 2031258-86-1](/img/structure/B2687150.png)
5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 2031258-86-1 . It has a molecular weight of 395.22 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 5-(tert-butoxycarbonyl)-3-iodo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid . The InChI code is 1S/C12H14INO4S/c1-12(2,3)18-11(17)14-4-6-7(5-14)19-9(8(6)13)10(15)16/h4-5H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.22 . It is typically stored at 4 degrees Celsius . The compound is usually in powder form .Applications De Recherche Scientifique
Synthesis of Prodigiosin Precursors
Research has demonstrated the utility of tert-butyl esters in the synthesis of 5-substituted pyrroles, which serve as precursors to prodigiosin, including A-ring substituted analogues. This highlights the compound's role in facilitating the synthesis of biologically active molecules through singlet oxygen reactions, providing a pathway to valuable pyrrole derivatives with potential applications in drug development and synthetic biology (Wasserman et al., 2004).
Crystallographic Studies
The compound's derivatives have been used in crystallographic studies to understand molecular and supramolecular structures. For instance, its analogues have been employed in the design of solid-state compounds, demonstrating fascinating structural diversity and potential applications in catalysis and material sciences. This research underscores the importance of such compounds in advancing our understanding of molecular assemblies and their potential technological applications (Xu & Tang, 2010).
Electrochemical Studies and Organic Synthesis
The tert-butyl group has been instrumental in electrochemical studies, such as the electrochemical oxidation of 4-tert-butylcatechol in the presence of nucleophiles, leading to new pyrimidine derivatives. This exemplifies the compound's relevance in electro-organic synthesis, providing insights into reaction mechanisms and facilitating the synthesis of novel organic compounds with potential applications in various fields, including medicinal chemistry and materials science (Nematollahi & Goodarzi, 2001).
Coordination Polymers and Material Science
Isophthalic acid derivatives, similar in structure to the compound , have been explored for their ability to form coordination polymers with metal ions. These studies highlight the influence of substituents on the assembly of coordination polymers, with implications for the development of materials with novel properties for applications in catalysis, gas storage, and separation technologies. The research demonstrates the compound's potential in contributing to the design and synthesis of metal-organic frameworks (MOFs) with unique structural and functional properties (Zhou et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-iodo-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO4S/c1-12(2,3)18-11(17)14-4-6-7(5-14)19-9(8(6)13)10(15)16/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRVLFVQBZMMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

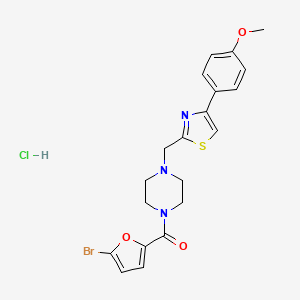
![N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2687073.png)
![N-(4-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2687074.png)
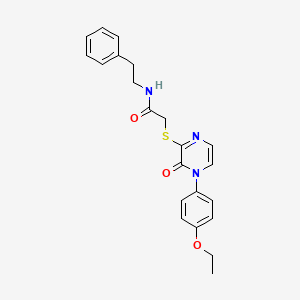
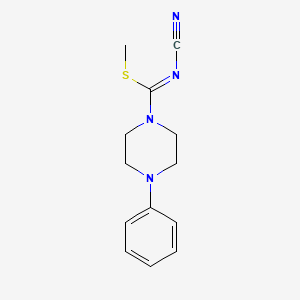
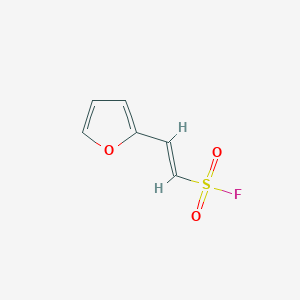
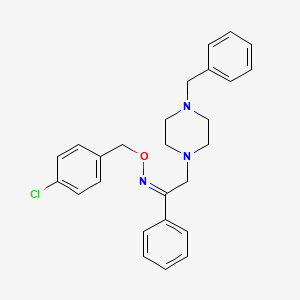

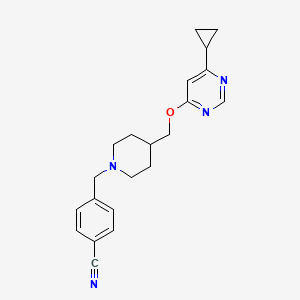
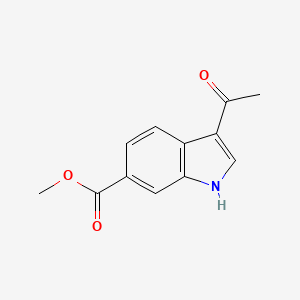
![(E)-4-(Dimethylamino)-N-[1-(1-methyl-2-oxo-3H-indol-5-yl)ethyl]but-2-enamide](/img/structure/B2687086.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2687088.png)

![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)